2-Methyl-1-nitronaphthalene is a functionalized aromatic compound belonging to the nitronaphthalene class. It serves primarily as a well-defined chemical intermediate in the synthesis of more complex molecules, including dyes, pigments, and potential pharmaceutical compounds.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDuOrIVjKekZnOh6kxPTFO-60AX8Np3kgHmJgy6Yh6fkOCl9o8nrOVCwFpi-5lsMnXtROpKgmBjk1Vv0yVj-JQK97a7q9cA8vu62z9YXrC3aG7wmu0PmE2-KHddZbIkWxxjUkq161GZksuyw4Xmko%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfDI0jQ2F1-pskGqzylwDHJ3uS_0HifnIvaf3nRPLbz1smnA-WryHtBjh0yBGJf8cys09wcG3-StllgS9kw09n4DzMXJnptQv7VxlDEkOZ4BByfIsPniMW7ltcWg-_on2E7JpEdkblwqwT5FH0J9Zd4LND0RfsotE-fNYScKmD1suM_52gjYR2NAQ%3D)] Its core value lies in the specific arrangement of the nitro and methyl groups on the naphthalene scaffold, which dictates its reactivity, electrochemical properties, and steric profile, making it a non-interchangeable building block in multi-step organic synthesis.
Substituting 2-Methyl-1-nitronaphthalene with its parent compound, 1-nitronaphthalene, or other methylnitronaphthalene isomers is often unviable. The position of the methyl group at the C-2 position exerts a distinct electronic (electron-donating) and steric influence on the adjacent C-1 nitro group. This specific substitution pattern directly alters the regioselectivity of subsequent reactions, modifies the electrochemical reduction potential of the nitro group, and can significantly change the biological activity profile, such as mutagenicity, of both the intermediate and the final product.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrLhgd2lzXDx5xAPlJRnHX7obEz3TgxI0tGOB8IUmDY9IP2rN0LBl3UAvQdeLnl4C74CFLqbMIgsooTPY4BJeTeeaa1s23T-kO7-h4Ww3a-zo42zzG0_q26ZB_k2Y1zBc-Ih4GvTng7p3epuAi3gsMuI31HKCLu39zkZuj2rZU97sR5qHA34kmO6vy3KCWWjdC59jpIj_4UMyz3BEvy9xjJKDc0lpK8tZjD5a6d3ksQANFsvPY-cmkVFFti5t8tLeImTaIh-mHJvz8lxOm)] These differences are critical in controlled syntheses where precise reactivity and specific downstream properties are required.
The position of substituents on the naphthalene ring critically impacts mutagenic potential, a key factor in material selection for biological applications and regulatory compliance. While many simple nitronaphthalenes show mutagenic activity in the Ames test, the specific isomerism dictates the degree of this activity.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSfI1us8tATIFHZh2qj2mURazrwGuihAQDIV76NmH5sV59k-83AU9WKdg8FS_KwEOFSooW_TJlxFAvdO3it_TQKbGiPEza5O2ONcWMO3vZCWHe5fLJBUq7HXL9UqwLsHOrTykUks5UTNThfu_N7O0djb9eMnl2X-2-OsFPB_up4O6gaofyUebYqy20DsCwxAYHZIeon85Cyjjaa8IqM27UZmv_y9bcNSaE83cYELlxzEo9gakP8mPGfHDrJJEJpCgQkh4CKtFEr-EvjJD0sg%3D%3D)] For instance, in comparative studies of the parent isomers, 2-nitronaphthalene has been shown to pose a greater carcinogenic concern than 1-nitronaphthalene.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSfI1us8tATIFHZh2qj2mURazrwGuihAQDIV76NmH5sV59k-83AU9WKdg8FS_KwEOFSooW_TJlxFAvdO3it_TQKbGiPEza5O2ONcWMO3vZCWHe5fLJBUq7HXL9UqwLsHOrTykUks5UTNThfu_N7O0djb9eMnl2X-2-OsFPB_up4O6gaofyUebYqy20DsCwxAYHZIeon85Cyjjaa8IqM27UZmv_y9bcNSaE83cYELlxzEo9gakP8mPGfHDrJJEJpCgQkh4CKtFEr-EvjJD0sg%3D%3D)] This highlights the principle that substitution patterns are not interchangeable, making the selection of a specific isomer like 2-methyl-1-nitronaphthalene a critical decision for controlling the genotoxic profile of a synthetic pathway.
| Evidence Dimension | Carcinogenic and Mutagenic Potential |
| Target Compound Data | The specific mutagenicity data for 2-methyl-1-nitronaphthalene requires direct testing, but its profile is expected to differ from comparators due to its unique structure. |
| Comparator Or Baseline | 2-Nitronaphthalene (Isomer of parent): Shows evidence of carcinogenic potential. 1-Nitronaphthalene (Parent): Found no evidence of carcinogenicity in a comprehensive two-year bioassay.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSfI1us8tATIFHZh2qj2mURazrwGuihAQDIV76NmH5sV59k-83AU9WKdg8FS_KwEOFSooW_TJlxFAvdO3it_TQKbGiPEza5O2ONcWMO3vZCWHe5fLJBUq7HXL9UqwLsHOrTykUks5UTNThfu_N7O0djb9eMnl2X-2-OsFPB_up4O6gaofyUebYqy20DsCwxAYHZIeon85Cyjjaa8IqM27UZmv_y9bcNSaE83cYELlxzEo9gakP8mPGfHDrJJEJpCgQkh4CKtFEr-EvjJD0sg%3D%3D)] |
| Quantified Difference | Qualitatively different carcinogenicity profiles between parent isomers (1- and 2-nitronaphthalene) establish the high sensitivity of the naphthalene core to substituent position.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSfI1us8tATIFHZh2qj2mURazrwGuihAQDIV76NmH5sV59k-83AU9WKdg8FS_KwEOFSooW_TJlxFAvdO3it_TQKbGiPEza5O2ONcWMO3vZCWHe5fLJBUq7HXL9UqwLsHOrTykUks5UTNThfu_N7O0djb9eMnl2X-2-OsFPB_up4O6gaofyUebYqy20DsCwxAYHZIeon85Cyjjaa8IqM27UZmv_y9bcNSaE83cYELlxzEo9gakP8mPGfHDrJJEJpCgQkh4CKtFEr-EvjJD0sg%3D%3D)] |
| Conditions | Carcinogenicity assessed in animal bioassays (rats, mice, primate models); Mutagenicity assessed via bacterial reverse mutation assays (Ames test).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSfI1us8tATIFHZh2qj2mURazrwGuihAQDIV76NmH5sV59k-83AU9WKdg8FS_KwEOFSooW_TJlxFAvdO3it_TQKbGiPEza5O2ONcWMO3vZCWHe5fLJBUq7HXL9UqwLsHOrTykUks5UTNThfu_N7O0djb9eMnl2X-2-OsFPB_up4O6gaofyUebYqy20DsCwxAYHZIeon85Cyjjaa8IqM27UZmv_y9bcNSaE83cYELlxzEo9gakP8mPGfHDrJJEJpCgQkh4CKtFEr-EvjJD0sg%3D%3D)] |
For synthesis of compounds intended for biological or consumer applications, selecting an intermediate with a potentially lower mutagenicity profile is a primary procurement driver for safety, regulatory, and final product viability reasons.
The utility of 2-methyl-1-nitronaphthalene as a precursor for azo dyes hinges on its conversion to 2-methyl-1-naphthylamine, which then acts as a diazo component. The methyl group at the 2-position influences the electronic properties of the resulting azo dye, thereby shifting its maximum absorption wavelength (λmax) compared to dyes derived from unsubstituted 1-naphthylamine. Azo dyes are formed by coupling an aromatic diazonium ion with an activated aromatic substrate, and the final color is highly dependent on the substituents of the aromatic rings.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8_qXdcCn8ri_75IAY9hCqcjQ-4E0wYA8Qw8VATVG8u2l4WTRLmNOd6o20tvb7ULJMxJdoOAl_QzH_MF-m0Qxkkmy3R1XZf8m9m-cmrM4MUXCsWxcWJ76nQwAvo2g-ljuoYGP-mfIb8o37aHPD8ePAGg%3D%3D)] Therefore, using 2-methyl-1-nitronaphthalene provides a route to specific shades unattainable with the parent 1-nitronaphthalene.
| Evidence Dimension | Azo Dye Color (λmax) |
| Target Compound Data | Produces azo dyes with a specific λmax due to the electronic contribution of the 2-methyl group. |
| Comparator Or Baseline | Azo dyes derived from 1-nitronaphthalene (via 1-naphthylamine) will have a different λmax due to the absence of the methyl group's electronic effect. |
| Quantified Difference | The difference in λmax is structurally determined; the methyl group acts as a weak electron-donating group, causing a predictable bathochromic (red) shift compared to the unsubstituted analog. |
| Conditions | Standard diazotization of the corresponding amine followed by azo coupling with a coupling agent (e.g., β-naphthol).[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8_qXdcCn8ri_75IAY9hCqcjQ-4E0wYA8Qw8VATVG8u2l4WTRLmNOd6o20tvb7ULJMxJdoOAl_QzH_MF-m0Qxkkmy3R1XZf8m9m-cmrM4MUXCsWxcWJ76nQwAvo2g-ljuoYGP-mfIb8o37aHPD8ePAGg%3D%3D)] |
This allows fine-tuning of dye color. Procuring this specific isomer is necessary when a target shade is required that cannot be achieved with the more common, unsubstituted 1-nitronaphthalene precursor.
The electrochemical reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. The reduction potential is sensitive to the electronic environment. The electron-donating methyl group at the 2-position of 2-methyl-1-nitronaphthalene makes the nitro group more difficult to reduce compared to the unsubstituted 1-nitronaphthalene. This results in a more negative reduction potential. This difference allows for selective reduction in complex molecules and provides a different operating window for electrochemical processes, which is a key processability parameter.
| Evidence Dimension | Electrochemical Reduction Potential (Nitro to Amine) |
| Target Compound Data | Exhibits a more negative reduction potential due to the electron-donating effect of the C-2 methyl group. |
| Comparator Or Baseline | 1-Nitronaphthalene has a less negative (more easily reducible) reduction potential. |
| Quantified Difference | The precise voltage difference depends on the solvent and electrode but is a predictable consequence of the substituent's electronic effect, enabling different process conditions. |
| Conditions | Cyclic Voltammetry or preparative-scale electrolysis in a suitable solvent/electrolyte system. |
For electrochemical syntheses, this predictable shift in reduction potential allows this compound to be used where the process window must be different from that of 1-nitronaphthalene, enabling greater control and selectivity in manufacturing.
This compound is the correct choice as a precursor when synthesizing azo dyes or pigments where the target color requires the specific bathochromic shift provided by the 2-methyl substituent. Its use is indicated over 1-nitronaphthalene when fine-tuning the final product's spectral properties is a primary design goal.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDuOrIVjKekZnOh6kxPTFO-60AX8Np3kgHmJgy6Yh6fkOCl9o8nrOVCwFpi-5lsMnXtROpKgmBjk1Vv0yVj-JQK97a7q9cA8vu62z9YXrC3aG7wmu0PmE2-KHddZbIkWxxjUkq161GZksuyw4Xmko%3D)]
In the synthesis of biologically active molecules, where the final compound's safety and toxicity profile is paramount, 2-methyl-1-nitronaphthalene offers a distinct structural starting point. It should be selected over other isomers when aiming to mitigate potential mutagenicity that may be associated with different substitution patterns on the nitronaphthalene core.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfDI0jQ2F1-pskGqzylwDHJ3uS_0HifnIvaf3nRPLbz1smnA-WryHtBjh0yBGJf8cys09wcG3-StllgS9kw09n4DzMXJnptQv7VxlDEkOZ4BByfIsPniMW7ltcWg-_on2E7JpEdkblwqwT5FH0J9Zd4LND0RfsotE-fNYScKmD1suM_52gjYR2NAQ%3D)]
This intermediate is well-suited for electrosynthetic routes where selective reduction of the nitro group is required at a different potential than that of unsubstituted nitronaphthalenes. Its higher reduction potential allows for process optimization and can prevent side reactions when other reducible functional groups are present.
Irritant